molecular formula C20H12ClN3OS B289934 14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

Cat. No.: B289934
M. Wt: 377.8 g/mol
InChI Key: RJSYSGQRYSTILH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a fused pyrimido-thieno-quinoline system. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxamide in the presence of a base can lead to the formation of the desired pyrimido-thieno-quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The compound’s structure allows it to interact with active sites of proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties.

Properties

Molecular Formula

C20H12ClN3OS

Molecular Weight

377.8 g/mol

IUPAC Name

14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

InChI

InChI=1S/C20H12ClN3OS/c1-11-22-17-15-10-12-4-2-3-5-16(12)23-19(15)26-18(17)20(25)24(11)14-8-6-13(21)7-9-14/h2-10H,1H3

InChI Key

RJSYSGQRYSTILH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC4=NC5=CC=CC=C5C=C24

Canonical SMILES

CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC4=NC5=CC=CC=C5C=C24

Origin of Product

United States

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